molecular formula C16H18 B7767010 4-Butylbiphenyl CAS No. 143317-14-0

4-Butylbiphenyl

Cat. No.: B7767010
CAS No.: 143317-14-0
M. Wt: 210.31 g/mol
InChI Key: JZDZRFNMDCBTNS-UHFFFAOYSA-N
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Description

4-Butylbiphenyl, also known as 4-butyl-1,1’-biphenyl, is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl where a butyl group is attached to the fourth position of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butylbiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of biphenyl with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5-C6H5+C4H9ClAlCl3C6H5-C6H4-C4H9+HCl\text{C}_6\text{H}_5\text{-C}_6\text{H}_5 + \text{C}_4\text{H}_9\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{-C}_6\text{H}_4\text{-C}_4\text{H}_9 + \text{HCl} C6​H5​-C6​H5​+C4​H9​ClAlCl3​​C6​H5​-C6​H4​-C4​H9​+HCl

Another method involves the hydrogenation of 4-phenylbutyrophenone using a rhodium/alumina catalyst in methanol under high pressure .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The Friedel-Crafts alkylation method is preferred due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Butylbiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-4’-carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert it to 4-butylcyclohexylbenzene using hydrogen in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the biphenyl structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

4-Butylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butylbiphenyl involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through electrophilic aromatic substitution, oxidation, and reduction. The pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Butylbiphenyl can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

1-butyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDZRFNMDCBTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891221
Record name 4-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37909-95-8
Record name 4-Butylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BUTYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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